BenchChemオンラインストアへようこそ!

2,7-Dichloro-6-methylquinoxaline

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

2,7-Dichloro-6-methylquinoxaline is a strategic heterocyclic intermediate featuring a unique 2,7-dichloro-6-methyl substitution pattern critical for structure-activity relationships. The 2-position chlorine is preferentially activated for sequential palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling site-selective functionalization to build diverse screening libraries. SAR evidence demonstrates >5.9-fold selectivity for MAO-B over MAO-A, making this scaffold valuable for neurological disorder probe development, while the 7-chloro-6-methyl motif is a recognized pharmacophore for NMDA receptor glycine site antagonism. A reactive core for CNS-targeted medicinal chemistry and agrochemical discovery programs requiring precise halogenation topology.

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
Cat. No. B11891478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloro-6-methylquinoxaline
Molecular FormulaC9H6Cl2N2
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N=C2C=C1Cl)Cl
InChIInChI=1S/C9H6Cl2N2/c1-5-2-7-8(3-6(5)10)13-9(11)4-12-7/h2-4H,1H3
InChIKeySQOXIUNTTQTBMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dichloro-6-methylquinoxaline: A Key Chlorinated Quinoxaline Building Block for Pharmaceutical R&D and Agrochemical Synthesis


2,7-Dichloro-6-methylquinoxaline (CAS: 1163123-60-1) is a dihalogenated, methyl-substituted quinoxaline heterocycle with the molecular formula C₉H₆Cl₂N₂ and a molecular weight of 213.06 g/mol [1]. Its structure is defined by a chlorine atom at the 2-position, a chlorine atom at the 7-position, and a methyl group at the 6-position of the quinoxaline core . This specific substitution pattern confers unique reactivity and physicochemical properties that distinguish it from other dichloro-6-methylquinoxaline isomers, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals [2]. The compound is typically offered at a purity of 95% or higher, and is stored at room temperature .

Why 2,7-Dichloro-6-methylquinoxaline Cannot Be Substituted with Other Dichloroquinoxalines


The positions of chlorine and methyl substituents on the quinoxaline scaffold are not interchangeable; they dictate both the compound's chemical reactivity and its biological activity. For instance, moving the methyl group or altering the chlorine substitution pattern results in distinct intermediates for divergent synthetic pathways [1]. More critically, structure-activity relationship (SAR) studies demonstrate that the specific 2,7-dichloro-6-methyl substitution pattern can lead to unique target binding and selectivity profiles compared to other isomers, such as the 2,3-dichloro-6-methylquinoxaline or 6,7-dichloroquinoxaline analogs [2]. This is because the spatial orientation of the chlorine atoms and methyl group directly influences the molecule's electrostatic potential and steric fit within an enzyme's active site, a fact underscored by the documented inhibitory activity of this precise structure against enzymes like monoamine oxidase B (MAO-B) [3].

Quantitative Evidence for the Differentiation of 2,7-Dichloro-6-methylquinoxaline from Its Closest Analogs


MAO-B Inhibitory Potency and Selectivity Over MAO-A Defines a Unique Target Engagement Profile

2,7-Dichloro-6-methylquinoxaline demonstrates measurable and selective inhibition of human monoamine oxidase B (MAO-B) over MAO-A. In a direct in vitro assay, the compound inhibited MAO-B with an IC50 of 17,000 nM (17 µM) while exhibiting an IC50 greater than 100,000 nM ( > 100 µM) against MAO-A [1]. While the IC50 value for MAO-B is modest, the key differentiator is the selectivity profile. This contrasts with many unsubstituted or differently substituted quinoxaline scaffolds, which often show either non-selective inhibition or no significant activity against these therapeutically relevant targets.

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Reactivity as a Synthetic Intermediate: A Distinct Chlorination Pattern for Targeted Derivatization

The specific 2,7-dichloro substitution pattern of 2,7-dichloro-6-methylquinoxaline makes it a distinct synthetic intermediate compared to the more common 2,3-dichloro-6-methylquinoxaline. Patent literature describes using 2,3-dichloro-6-methylquinoxaline to synthesize 2,3-dimercapto-6-methylquinoxaline, a reaction that is specific to the 2,3-dichloro arrangement [1]. Conversely, the 2,7-dichloro pattern is a key feature in the synthesis of certain NMDA receptor glycine site antagonists, where the 7-chloro substituent is retained in the final bioactive molecule, such as the potent analog 5-cyano-7-chloro-6-methylquinoxaline-2,3-dione [2]. The presence of a chlorine at the 2-position also provides a handle for further substitution via nucleophilic aromatic substitution, which is not available in analogs lacking this reactive site.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

SAR-Informed Positioning: The 6-Methyl Group as a Preferred Replacement for Halogen

A foundational SAR study on 1,4-dihydroquinoxaline-2,3-diones (QXs) as NMDA receptor glycine site antagonists established that "methyl is a good replacement for chloro or bromo in the 6-position" [1]. This study found that compounds like 7-chloro-6-methyl-5-nitro QX (IC50 = 5 nM) were comparable in potency to the 6,7-dichloro analog, ACEA 1021 [1]. This class-level evidence provides a crucial rationale for selecting a 6-methyl-7-chloro substituted scaffold like 2,7-dichloro-6-methylquinoxaline over a 6,7-dichloro analog. The presence of the 6-methyl group can offer advantages in terms of metabolic stability or synthetic accessibility while maintaining or enhancing the desired biological activity, as seen in the more potent 5-cyano-7-chloro-6-methyl QX (IC50 = 26 nM) compared to its 6,7-dichloro counterpart (IC50 = 32 nM) [2].

Structure-Activity Relationship (SAR) Medicinal Chemistry NMDA Receptor

Targeted Application Scenarios for 2,7-Dichloro-6-methylquinoxaline


Synthesis of Selective Monoamine Oxidase B (MAO-B) Probes

Based on the documented selectivity of 2,7-dichloro-6-methylquinoxaline for MAO-B over MAO-A (>5.9-fold), this compound serves as a valuable starting material for developing chemical probes or tool compounds to study MAO-B's role in neurological disorders. Researchers investigating Parkinson's disease or depression, where MAO-B inhibition is a therapeutic strategy, would prioritize this scaffold to create analogs with potentially improved potency while maintaining the favorable selectivity profile [1].

Development of Novel NMDA Receptor Glycine Site Antagonists

The strong SAR evidence supporting the 7-chloro-6-methyl substitution pattern as a key motif for NMDA receptor glycine site antagonism [REFS-1, REFS-2] positions 2,7-dichloro-6-methylquinoxaline as an ideal core scaffold for medicinal chemistry programs targeting CNS indications like stroke, traumatic brain injury, and neuropathic pain. The compound can be further functionalized, for instance, at the 5-position, to access potent and selective antagonists [2].

Precursor for Agrochemical Active Ingredients

The quinoxaline scaffold is widely explored in the agrochemical industry for its pesticidal, fungicidal, and herbicidal properties. 2,7-Dichloro-6-methylquinoxaline, with its unique halogenation pattern, provides a specific and reactive intermediate for the parallel synthesis of focused compound libraries. The chlorine atoms at the 2- and 7-positions serve as handles for introducing diverse substituents, allowing for the rapid exploration of structure-activity relationships for crop protection applications [3].

Building Block for Diverse Heterocyclic Libraries via Cross-Coupling

The two chlorine atoms on the electron-deficient quinoxaline ring of 2,7-dichloro-6-methylquinoxaline are activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The 2-position chlorine is generally more reactive than the 7-position chlorine, allowing for sequential, site-selective functionalization. This makes the compound a powerful and versatile building block for constructing diverse libraries of 2,7-disubstituted-6-methylquinoxalines for high-throughput screening against a variety of biological targets [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Dichloro-6-methylquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.